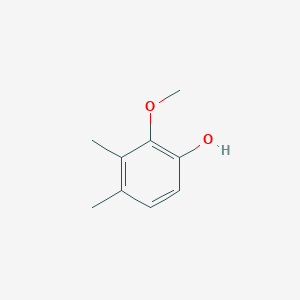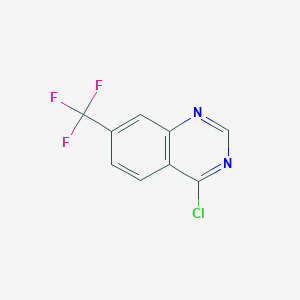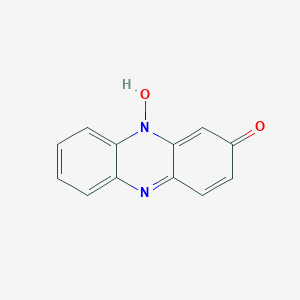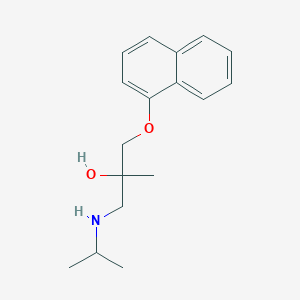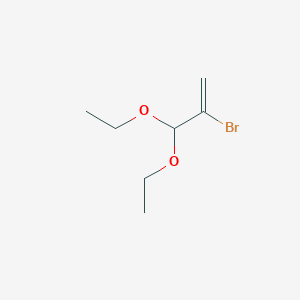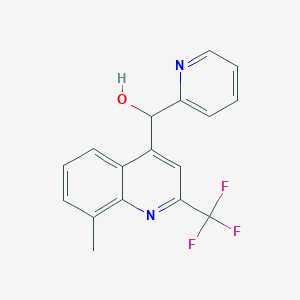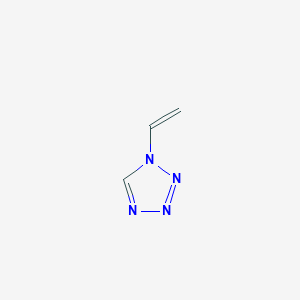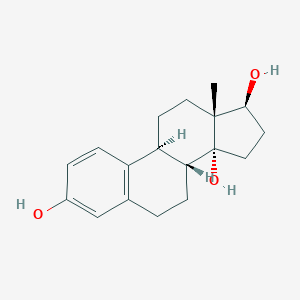
14-Hydroxyestradiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-Hydroxyestradiol (14-OHE2) is a metabolite of estradiol, a female hormone that is involved in various physiological processes, including reproduction, bone health, and cardiovascular function. 14-OHE2 has been found to have potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
作用機序
The mechanism of action of 14-Hydroxyestradiol is complex and involves multiple pathways. One of the main pathways is through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of several genes involved in antioxidant and anti-inflammatory responses. 14-Hydroxyestradiol has been found to activate the Nrf2 pathway, leading to the upregulation of several antioxidant and anti-inflammatory genes. In addition, 14-Hydroxyestradiol has been found to inhibit the activity of several enzymes involved in oxidative stress and inflammation, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
生化学的および生理学的効果
14-Hydroxyestradiol has several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. 14-Hydroxyestradiol has been found to scavenge free radicals and reduce oxidative stress in various tissues, including the liver, heart, and brain. In addition, 14-Hydroxyestradiol has been found to inhibit the production of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). These effects of 14-Hydroxyestradiol have been linked to its potential therapeutic effects in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of using 14-Hydroxyestradiol in lab experiments is that it is a natural metabolite of estradiol, which is a well-studied hormone. This makes it easier to compare the effects of 14-Hydroxyestradiol with those of estradiol and other estrogen metabolites. In addition, 14-Hydroxyestradiol has been found to have low toxicity and is relatively stable in vitro. However, one of the limitations of using 14-Hydroxyestradiol in lab experiments is that it is present in low concentrations in vivo, which can make it difficult to study its effects in physiological conditions.
将来の方向性
There are several future directions for the study of 14-Hydroxyestradiol. One of the areas of research is to further elucidate the mechanism of action of 14-Hydroxyestradiol, including its interaction with other signaling pathways. Another area of research is to investigate the potential therapeutic effects of 14-Hydroxyestradiol in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. In addition, there is a need to develop more efficient methods for synthesizing and measuring 14-Hydroxyestradiol in vivo and in vitro, which can facilitate its use in lab experiments and clinical studies.
Conclusion:
In conclusion, 14-Hydroxyestradiol is a metabolite of estradiol that has potent antioxidant and anti-inflammatory properties. It has been extensively studied in various scientific fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. 14-Hydroxyestradiol has several biochemical and physiological effects, including reducing oxidative stress and inflammation. There are several future directions for the study of 14-Hydroxyestradiol, including further elucidating its mechanism of action and investigating its potential therapeutic effects in various diseases.
合成法
14-Hydroxyestradiol can be synthesized from estradiol through the action of the enzyme cytochrome P450 1B1 (CYP1B1). CYP1B1 is expressed in various tissues and is involved in the metabolism of several endogenous and exogenous compounds. The synthesis of 14-Hydroxyestradiol from estradiol occurs mainly in the liver and in extrahepatic tissues, such as the breast, uterus, and ovary.
科学的研究の応用
14-Hydroxyestradiol has been extensively studied in various scientific fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. In cancer research, 14-Hydroxyestradiol has been found to have both anti-proliferative and pro-apoptotic effects on cancer cells, making it a potential therapeutic agent for various types of cancer. In cardiovascular disease, 14-Hydroxyestradiol has been shown to have protective effects on the heart and blood vessels, including reducing oxidative stress and inflammation. In neurodegenerative disorders, 14-Hydroxyestradiol has been found to have neuroprotective effects, including reducing oxidative stress and inflammation in the brain.
特性
CAS番号 |
16288-09-8 |
|---|---|
製品名 |
14-Hydroxyestradiol |
分子式 |
C18H24O3 |
分子量 |
288.4 g/mol |
IUPAC名 |
(8R,9S,13R,14R,17S)-13-methyl-7,8,9,11,12,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-3,14,17-triol |
InChI |
InChI=1S/C18H24O3/c1-17-8-6-14-13-4-3-12(19)10-11(13)2-5-15(14)18(17,21)9-7-16(17)20/h3-4,10,14-16,19-21H,2,5-9H2,1H3/t14-,15-,16+,17-,18-/m1/s1 |
InChIキー |
RNAMCOMPBVHJSV-UYTYNIKBSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@]1(CC[C@@H]2O)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1(CCC2O)O)CCC4=C3C=CC(=C4)O |
正規SMILES |
CC12CCC3C(C1(CCC2O)O)CCC4=C3C=CC(=C4)O |
同義語 |
14-hydroxyestradiol 14-hydroxyestradiol, (14xi,17beta)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)
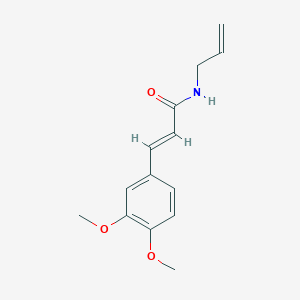
![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)
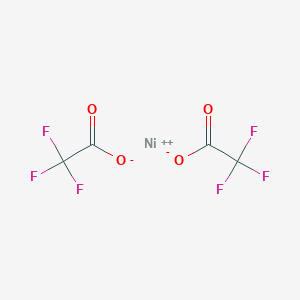
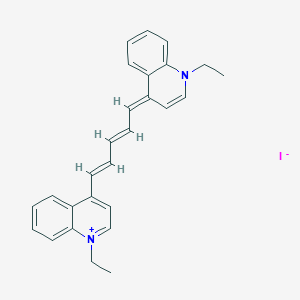
![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)
![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)
